molecular formula C8H9ClN2O3 B1600882 4-Amino-5-chloro-6-ethoxypicolinic acid CAS No. 904311-15-5

4-Amino-5-chloro-6-ethoxypicolinic acid

Cat. No. B1600882
M. Wt: 216.62 g/mol
InChI Key: JVQNFEHTXFHBJI-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-6-ethoxypicolinic acid is a chemical compound with the molecular formula C8H9ClN2O3 and a molecular weight of 216.62 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Amino-5-chloro-6-ethoxypicolinic acid involves the use of O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate and triethylamine in N,N-dimethyl-formamide at 20℃ for 16 hours .


Molecular Structure Analysis

The molecular structure of 4-Amino-5-chloro-6-ethoxypicolinic acid consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .

Safety And Hazards

In terms of safety, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 4-Amino-5-chloro-6-ethoxypicolinic acid . In case of accidental ingestion or inhalation, immediate medical attention is required . The compound should be stored in a dry environment and kept away from sources of ignition .

properties

IUPAC Name

4-amino-5-chloro-6-ethoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-2-14-7-6(9)4(10)3-5(11-7)8(12)13/h3H,2H2,1H3,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQNFEHTXFHBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=N1)C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474364
Record name 4-Amino-5-chloro-6-ethoxypicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-chloro-6-ethoxypicolinic acid

CAS RN

904311-15-5
Record name 4-Amino-5-chloro-6-ethoxypicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This material from step A was treated with LiOH in ethanol/water (5:3, 1 M, 2 mL) at ambient temperature for 2 h. HCl(aq) was added after 30 min to adjust pH value to 1. The precipitates were collected to afford the titled compound (130 mg, 70%).
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2 mL
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Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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